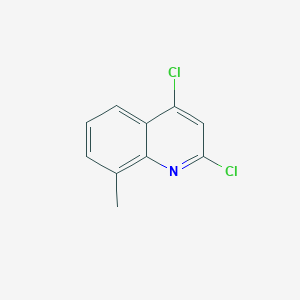

2,4-Dichloro-8-methylquinoline

Descripción general

Descripción

2,4-Dichloro-8-methylquinoline: is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at positions 2 and 4, along with a methyl group at position 8, gives this compound unique chemical properties that make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-methylquinoline typically involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride and phosphorus pentachloride . This reaction yields this compound. The reaction conditions require careful control of temperature and the use of anhydrous solvents to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 display distinct reactivity, with position 4 being more susceptible to nucleophilic attack due to electronic and steric factors.

Key Reactions and Conditions

Regioselectivity Notes :

-

Position 4 undergoes substitution preferentially due to reduced steric hindrance and enhanced electrophilicity compared to position 2 .

-

Thiols and amines target position 4 even under mild conditions, while position 2 remains inert unless harsher conditions are applied .

Oxidation and Reduction

The quinoline core and substituents undergo redox transformations under controlled conditions.

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ in H₂SO₄ | Reflux, acidic conditions | 8-Methylquinoline-2,4-dione (quinolinone) | |

| CrO₃ in HCl | Room temperature | Chlorinated quinoline N-oxide derivatives |

Reduction Reactions

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Partially reduced dihydroquinoline analogs | |

| H₂/Pd-C | Ethanol, 50°C | Dechlorinated 8-methylquinoline derivatives |

Coupling Reactions

The iodine atom (if present in analogs) or chlorine atoms enable cross-coupling reactions, though direct examples for 2,4-dichloro-8-methylquinoline are less documented. Derived compounds participate in:

-

Suzuki-Miyaura Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to form biaryl products.

-

Heck Reaction : Limited to iodo-substituted derivatives for C–C bond formation.

Alkylation

| Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Dimethyl sulfate | NaOH, aqueous ethanol | 2-Methylthio-4-chloro-8-methylquinoline | |

| Ethyl iodide | K₂CO₃, DMF | 2-Ethylthio-4-chloro-8-methylquinoline |

Cyclization

Reaction with thiourea in ethanol yields tetrazoloquinoline derivatives, demonstrating utility in heterocycle synthesis .

Hydrolysis and Decarboxylation

-

Acidic Hydrolysis (HCl/H₂SO₄): Converts ester substituents to carboxylic acids, as seen in precursor decarboxylation steps .

-

Basic Hydrolysis (NaOH): Generates hydroxylated derivatives (e.g., 4-hydroxy-8-methylquinoline) .

Biological Activity Derivatives

While beyond the scope of pure chemical reactions, derivatives such as 4-hydrazino-2-chloro-8-methylquinoline show promise in antimicrobial studies (MIC values: 1 × 10⁻⁴ against S. aureus) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The quinoline scaffold is known for its diverse pharmacological properties. 2,4-Dichloro-8-methylquinoline has been studied for its potential in treating several diseases:

- Antimicrobial Activity: Quinoline derivatives exhibit notable antimicrobial properties against bacteria and fungi. Studies indicate that modifications to the quinoline structure can enhance efficacy against specific pathogens, including those resistant to conventional treatments .

- Antimalarial and Antiviral Properties: Research highlights the effectiveness of quinoline derivatives in combating malaria and viral infections. For instance, certain derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria .

- Cancer Treatment: The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for developing anticancer agents. Its structural modifications have led to compounds that demonstrate cytotoxicity against various cancer cell lines .

Organic Synthesis

Building Block in Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules: It is utilized as a precursor for synthesizing more complex heterocyclic compounds. The reactivity of the chloro groups allows for various substitution reactions, facilitating the formation of diverse chemical entities .

- Functionalization: The compound can undergo functionalization to introduce various substituents that enhance its biological activity or alter its physical properties. This versatility makes it valuable in creating libraries of compounds for screening in drug discovery programs .

Material Science

Development of Novel Materials

Recent studies have explored the use of this compound in material science:

- Electronic Properties: Research indicates potential applications in developing materials with specific electronic or optical properties. The compound's unique structure may contribute to advancements in organic electronics and photonic devices.

Case Studies and Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antimalarial, antiviral, and anticancer properties | Significant activity against various pathogens; potential as anticancer agents |

| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile precursor; enables diverse functionalization |

| Material Science | Development of materials with specific electronic or optical properties | Potential applications in organic electronics |

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-8-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the quinoline ring system allow it to bind effectively to these targets, modulating their activity. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, its ability to chelate metal ions plays a role in its biological activity .

Comparación Con Compuestos Similares

4-Chloro-8-methylquinolin-2(1H)-one: This compound is structurally similar but lacks the chlorine atom at position 2, resulting in different reactivity and applications.

2,4-Dichloroquinoline: Similar to 2,4-Dichloro-8-methylquinoline but without the methyl group at position 8, affecting its electronic properties and biological activity.

Uniqueness: this compound is unique due to the combined presence of chlorine atoms and a methyl group, which enhances its reactivity and makes it a versatile intermediate in the synthesis of various bioactive compounds. Its specific substitution pattern also contributes to its distinct electronic properties, making it valuable in material science applications .

Actividad Biológica

2,4-Dichloro-8-methylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆Cl₂N and features a quinoline ring system with two chlorine substituents at the 2 and 4 positions and a methyl group at the 8 position. This specific arrangement contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria. This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting their growth. The compound's mechanism involves interference with bacterial DNA processes, making it a potential candidate for developing new antibiotics.

Antiviral Activity

Recent studies have highlighted the potential antiviral activity of quinoline derivatives, including this compound. For instance, quinoline compounds have shown promise against SARS-CoV-2 in vitro, suggesting that derivatives like this compound could be explored further for antiviral applications .

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Further research is needed to elucidate its mechanisms and effectiveness in cancer treatment .

Research Findings and Case Studies

Propiedades

IUPAC Name |

2,4-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGLBSSASWGQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372727 | |

| Record name | 2,4-dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-20-6 | |

| Record name | 2,4-Dichloro-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.